molecular formula C6H5BrN4 B1373541 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine CAS No. 1124382-72-4

2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1373541
Key on ui cas rn: 1124382-72-4
M. Wt: 213.03 g/mol
InChI Key: SUFKKFLJJMKVJJ-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

Hydroxylamine (58.5 g, 842 mmol) and N,N-diisopropylethylamine (65.3 g, 86.3 mL, 505 mmol) were dissolved in methanol (200 mL) and ethanol (200 mL). N-(3-Bromo-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea (51.2 g, 168 mmol) was added and the reaction mixture was stirred at room temperature for 1 hour and then at 60° C. for 3 hours. The white precipitate was filtered off and triturated with water for 25 minutes, filtered and triturated two times with diethylether. The solid was dried by co-evaporation with toluene and dried in vacuum. The title compound was obtained as a white solid (27.9 g, 78%).
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
86.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
78%

Identifiers

REACTION_CXSMILES
NO.C([N:6](CC)C(C)C)(C)C.[Br:12][C:13]1[C:14]([NH:19][C:20]([NH:22]C(OCC)=O)=S)=[N:15][CH:16]=[CH:17][CH:18]=1>CO.C(O)C>[Br:12][C:13]1[C:14]2[N:15]([N:6]=[C:20]([NH2:22])[N:19]=2)[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
NO
Name
Quantity
86.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
51.2 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)NC(=S)NC(=O)OCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with water for 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
triturated two times with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried by co-evaporation with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=2N(C=CC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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